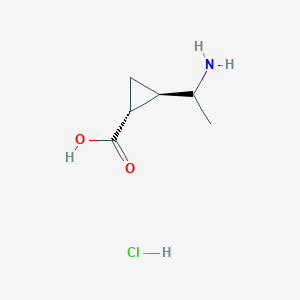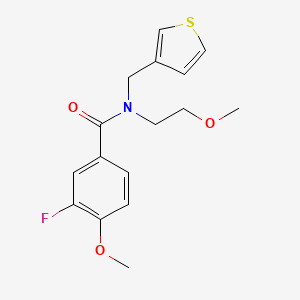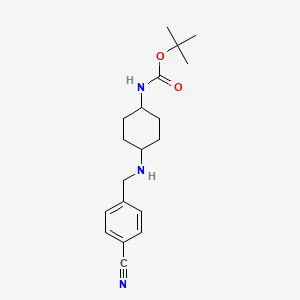
tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a chemical compound that has gained significant importance in scientific research due to its unique properties. It is a carbamate derivative that is synthesized using a specific method and has various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific enzymes or receptors. The compound acts as a competitive inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase by binding to their active sites. It also exhibits its anticancer and antifungal activities by interacting with specific receptors or enzymes in cancer and fungal cells.
Biochemical and Physiological Effects:
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate has various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body such as muscle relaxation, increased heart rate, and improved cognitive function. The compound has also been found to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body.
実験室実験の利点と制限
One of the advantages of using tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal tool for the study of protein-ligand interactions and receptor binding assays. However, one of the limitations of using this compound is its high cost and limited availability. It is also important to note that the compound should be handled with care as it is toxic and can cause harm to the environment.
将来の方向性
There are various future directions for the use of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate in scientific research. One direction is the synthesis of new compounds that have potential pharmacological activities. Another direction is the study of the compound's interaction with specific receptors or enzymes in cancer and fungal cells. The compound's potential as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and fungal infections can also be explored. Additionally, the compound's toxicity and environmental impact can be further studied to ensure safe handling and disposal.
Conclusion:
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a carbamate derivative that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's potent inhibitory activity against various enzymes and its potential as a therapeutic agent for various diseases make it an important tool for scientific research.
合成法
The synthesis of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves the reaction of tert-butyl (1R*,4R*)-4-aminocyclohexylcarbamate with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and for a specific time. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate has various applications in scientific research. It is used as a ligand in the synthesis of various compounds that have potential pharmacological activities. It is also used as a tool in the study of protein-ligand interactions and receptor binding assays. The compound has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have anticancer and antifungal activities.
特性
IUPAC Name |
tert-butyl N-[4-[(4-cyanophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-10-8-16(9-11-17)21-13-15-6-4-14(12-20)5-7-15/h4-7,16-17,21H,8-11,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHONJTARMNLENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


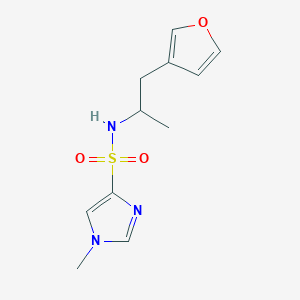
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
![3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2949570.png)
![2-Pyridin-3-yl-1-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2949572.png)
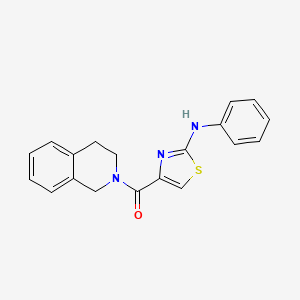

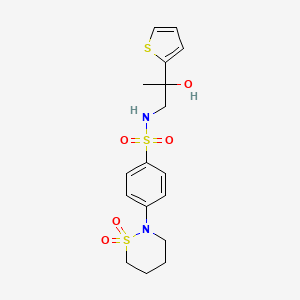
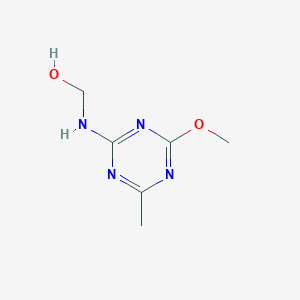
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)


